molecular formula C23H26N4O3S2 B2579967 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide CAS No. 941913-65-1

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Cat. No.: B2579967
CAS No.: 941913-65-1
M. Wt: 470.61
InChI Key: UXHYEBXYGSJVLO-UHFFFAOYSA-N
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Description

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H26N4O3S2 and its molecular weight is 470.61. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Synthesis

Research on compounds containing heterocyclic cores, such as pyridine and thiazole, emphasizes their versatility in synthetic chemistry. These heterocycles are key building blocks in organic synthesis, contributing to the development of a wide range of chemical entities. For instance, Boča et al. (2011) reviewed the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis derivatives, highlighting their preparation and diverse chemical properties, including their potential to form complex compounds with unique spectroscopic, structural, and magnetic properties (Boča, Jameson, & Linert, 2011).

Biological and Electrochemical Activity

Compounds with pyridine and thiazole moieties are also notable for their biological and electrochemical activities. These characteristics make them valuable in the development of new materials and pharmaceuticals. For example, research into arylmethylidene derivatives of 3H-furan-2-ones with N- and C-nucleophiles has produced a variety of cyclic and heterocyclic compounds, including those with potential biological activities (Kamneva, Anis’kova, & Egorova, 2018).

Medicinal Chemistry and Drug Design

The structural motifs present in 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide and related compounds are frequently explored in medicinal chemistry for their therapeutic potential. Moustafa et al. (2017) discussed the importance of heterocyclic compounds in the synthesis of novel functionalized heteroaromatics, emphasizing their unexpected reactivities and potential in drug development (Moustafa, Al-Mousawi, Elnagdi, & El‐Seedi, 2017).

Properties

IUPAC Name

4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S2/c1-2-27(19-8-4-3-5-9-19)32(29,30)20-12-10-17(11-13-20)22(28)26-23-25-21(16-31-23)18-7-6-14-24-15-18/h6-7,10-16,19H,2-5,8-9H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHYEBXYGSJVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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